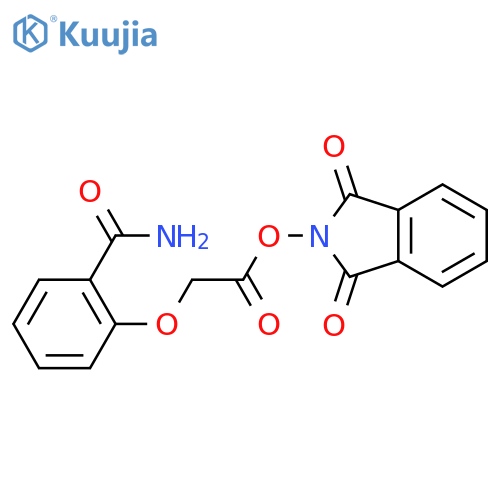Cas no 2248345-41-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate)

2248345-41-5 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate 化学的及び物理的性質
名前と識別子
-
- 2248345-41-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate
- EN300-6517542
-
- インチ: 1S/C17H12N2O6/c18-15(21)12-7-3-4-8-13(12)24-9-14(20)25-19-16(22)10-5-1-2-6-11(10)17(19)23/h1-8H,9H2,(H2,18,21)
- InChIKey: OGMZYIPYDSVISG-UHFFFAOYSA-N
- ほほえんだ: O(C(COC1C=CC=CC=1C(N)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 340.06953611g/mol
- どういたいしつりょう: 340.06953611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 116Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6517542-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate |
2248345-41-5 | 10g |
$733.0 | 2023-05-31 | ||
| Enamine | EN300-6517542-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate |
2248345-41-5 | 0.1g |
$150.0 | 2023-05-31 | ||
| Enamine | EN300-6517542-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate |
2248345-41-5 | 0.25g |
$156.0 | 2023-05-31 | ||
| Enamine | EN300-6517542-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate |
2248345-41-5 | 5g |
$493.0 | 2023-05-31 | ||
| Enamine | EN300-6517542-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate |
2248345-41-5 | 1g |
$169.0 | 2023-05-31 | ||
| Enamine | EN300-6517542-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate |
2248345-41-5 | 0.5g |
$163.0 | 2023-05-31 | ||
| Enamine | EN300-6517542-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate |
2248345-41-5 | 2.5g |
$332.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
2248345-41-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-carbamoylphenoxy)acetate) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
